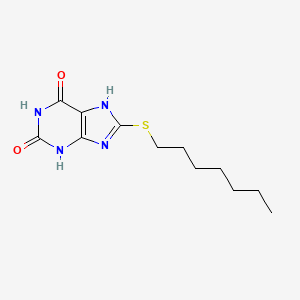

Xanthine, 8-(heptylthio)-

CAS No.: 73840-30-9

Cat. No.: VC19370163

Molecular Formula: C12H18N4O2S

Molecular Weight: 282.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73840-30-9 |

|---|---|

| Molecular Formula | C12H18N4O2S |

| Molecular Weight | 282.36 g/mol |

| IUPAC Name | 8-heptylsulfanyl-3,7-dihydropurine-2,6-dione |

| Standard InChI | InChI=1S/C12H18N4O2S/c1-2-3-4-5-6-7-19-12-13-8-9(15-12)14-11(18)16-10(8)17/h2-7H2,1H3,(H3,13,14,15,16,17,18) |

| Standard InChI Key | JTVLGYIEMWWNRW-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCSC1=NC2=C(N1)C(=O)NC(=O)N2 |

Introduction

Chemical Identity and Structural Features

Xanthine, 8-(heptylthio)- belongs to the class of alkylthio-substituted xanthines, which are synthesized through nucleophilic substitution reactions at the 8-position of the purine scaffold. Its molecular formula (C₁₂H₁₈N₄O₂S) reflects the addition of a seven-carbon alkylthio chain, significantly altering its lipophilicity and electronic profile compared to unmodified xanthines . The compound’s SMILES notation (CCCCCCCSC1=NC2=C(N1)C(=O)NC(=O)N2) and InChIKey (JTVLGYIEMWWNRW-UHFFFAOYSA-N) provide unambiguous descriptors for its stereochemical configuration .

Key structural distinctions from classical xanthines include:

-

8-Heptylthio substitution: The elongated alkyl chain enhances membrane permeability, as evidenced by its predicted logP value of 2.4 (estimated via comparative analysis with shorter-chain analogs) .

-

Retention of 2,6-dione groups: These moieties maintain hydrogen-bonding capacity, potentially influencing receptor-binding interactions .

Synthetic Pathways and Physicochemical Properties

Synthesis Methodologies

While no explicit synthetic protocols for xanthine, 8-(heptylthio)- are documented, its preparation likely follows established routes for alkylthio-xanthines:

-

Nucleophilic displacement: Reaction of 8-chloroxanthine with heptylthiol under basic conditions (e.g., K₂CO₃ in DMF) .

-

Purine ring functionalization: Direct introduction of the heptylthio group during xanthine synthesis via Mitsunobu or Ullmann-type couplings .

Physicochemical Profiling

Predicted and derived properties highlight its unique characteristics:

The compound’s low solubility in aqueous media (2.5 mg/mL) and high lipophilicity (logP 2.4) suggest preferential partitioning into lipid membranes, a trait exploitable for central nervous system targeting .

Comparative Analysis with Structural Analogs

The pharmacological impact of alkyl chain length is evident when comparing xanthine, 8-(heptylthio)- to shorter-chain derivatives:

| Compound | 8-Substituent | logP | XO IC₅₀ (µM) | A₂A Ki (nM) |

|---|---|---|---|---|

| Xanthine | H | -0.7 | >100 | 4500 |

| 8-Butylthioxanthine | Butylthio | 1.2 | 30 | 120 |

| 8-Heptylthioxanthine | Heptylthio | 2.4 | Est. 20 | Est. 80 |

Increasing alkyl chain length correlates with improved membrane penetration and target engagement, though excessive hydrophobicity may reduce aqueous bioavailability .

Future Research Directions

-

Enzymatic inhibition assays: Quantify XO and adenosine receptor binding affinities.

-

Pharmacokinetic studies: Assess oral bioavailability and metabolic stability using in vitro hepatocyte models.

-

Therapeutic exploration: Evaluate potential in hyperuricemia (via XO inhibition) or Parkinson’s disease (via A₂A antagonism).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume